molecular formula C12H17NO3S B7587056 (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

Numéro de catalogue B7587056
Poids moléculaire: 255.34 g/mol
Clé InChI: TVHCCJKMCJVSPI-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid, also known as DTAB, is a chemical compound with potential therapeutic applications. It belongs to the class of drugs known as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, which are used to treat hypercholesterolemia and atherosclerosis. DTAB is a promising candidate for the treatment of cardiovascular diseases due to its ability to reduce cholesterol levels in the blood.

Mécanisme D'action

The mechanism of action of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid involves the inhibition of ACAT. ACAT is an enzyme that catalyzes the esterification of cholesterol with fatty acids to form cholesterol esters. Cholesterol esters are then transported to the liver for metabolism. Inhibition of ACAT by this compound leads to a decrease in the amount of cholesterol that is esterified and transported to the liver, resulting in a reduction in plasma cholesterol levels. This compound also reduces the formation of foam cells by inhibiting the uptake of oxidized LDL particles by macrophages.
Biochemical and Physiological Effects
This compound has been shown to reduce plasma cholesterol levels in animal models and humans. It has also been shown to reduce the formation of foam cells in animal models. This compound has been shown to have a good safety profile in animal models and humans, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid is a promising candidate for the treatment of cardiovascular diseases due to its ability to reduce cholesterol levels in the blood. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models and humans. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. This compound is also a complex molecule, and its synthesis requires expertise in organic chemistry.

Orientations Futures

There are several future directions for the research on (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid. One direction is to further investigate the mechanism of action of this compound and its potential side effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine the optimal dosage and dosing regimen for the drug. Another direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of cardiovascular diseases. Finally, there is a need for large-scale clinical trials to evaluate the safety and efficacy of this compound in humans.

Méthodes De Synthèse

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-2-butanone with thiophene-3-carboxylic acid, followed by the protection of the resulting carboxylic acid with tert-butyl dimethylsilyl chloride. The protected carboxylic acid is then coupled with (S)-3-amino-3-methyl-1-butanol using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a coupling agent. The tert-butyl protecting group is then removed using trifluoroacetic acid to give the final product, this compound.

Applications De Recherche Scientifique

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit ACAT, an enzyme that is responsible for the esterification of cholesterol in the body. Inhibition of ACAT leads to a decrease in the amount of cholesterol that is transported to the liver, resulting in a reduction in plasma cholesterol levels. This compound has also been shown to reduce the formation of foam cells, which are a hallmark of atherosclerosis. Foam cells are formed when macrophages take up oxidized low-density lipoprotein (LDL) particles, leading to the accumulation of cholesterol in the arterial wall. This compound inhibits the formation of foam cells by reducing the uptake of oxidized LDL particles by macrophages.

Propriétés

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)10(11(15)16)13-9(14)6-8-4-5-17-7-8/h4-5,7,10H,6H2,1-3H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCCJKMCJVSPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.